molecular formula C7H7N3O3S B054333 1-Aminobenzimidazole-2-sulfonic acid CAS No. 120341-04-0

1-Aminobenzimidazole-2-sulfonic acid

Cat. No. B054333
M. Wt: 213.22 g/mol
InChI Key: RJFWWGSHWGUCEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Aminobenzimidazole-2-sulfonic acid can be synthesized through the exchange of the sulfo group in 1-aminobenzimidazole with alkylaminobenzimidazoles, leading to the formation of various derivatives (Kuz’menko et al., 1988). Additionally, sulfone 2-aminobenzimidazole derivatives have been designed and synthesized, highlighting the versatility of 1-aminobenzimidazole-2-sulfonic acid in chemical synthesis (Colorado-Solís et al., 2023).

Molecular Structure Analysis

The molecular structure of 1-aminobenzimidazole-2-sulfonic acid and its derivatives is crucial for their chemical behavior and reactions. The structure facilitates various non-covalent interactions, such as hydrogen bonding and π-π interactions, which are essential for the formation of supramolecular structures and the activity of the compounds in biological and chemical systems (Colorado-Solís et al., 2023).

Chemical Reactions and Properties

1-Aminobenzimidazole-2-sulfonic acid participates in a range of chemical reactions, including its use as a precursor for the synthesis of polybenzimidazoles with sulfonic acid groups, which exhibit solubility in various solvents and thermal stability (Uno et al., 1977). The compound's ability to undergo facile reactions with carbonyl-containing compounds to produce diverse derivatives further demonstrates its chemical versatility (Kuz’menko et al., 1988).

Physical Properties Analysis

The physical properties of 1-aminobenzimidazole-2-sulfonic acid derivatives, such as solubility, thermal stability, and crystalline structure, are influenced by their molecular structure and the presence of functional groups. These properties are crucial for their application in various fields, including materials science and chemical engineering (Uno et al., 1977).

Scientific Research Applications

  • Synthesis of Derivatives :

    • 1-Amino-2-alkylaminobenzimidazoles : These compounds were synthesized using 1-aminobenzimidazole-2-sulfonic acid, leading to the creation of 3-alkyl-3H-1, 2,4-triazolo[1,5-a]benzimidazoles and 4-alkyl-4H-1,2,4-triazinol[2,3-a]benzimidazol-3-ones (Kuz’menko, Kuz’menko, Pozharskii, & Simonov, 1988).
    • 1-Aminobenzimidazoline-2-thione : A method using 1-aminobenzimidazole-2-sulfonic acid for producing this compound was developed, exploring pathways for synthesizing N-arylamino-2-methylthiobenzimidazoles (Brukshtus & Sirvidite, 1996).
  • Catalysis and Synthesis :

    • Triazoloquinazolinones and Benzimidazoquinazolinones : Sulfonic acid functionalized nanoporous silica was used as a catalyst in the synthesis of these compounds from 1-aminobenzimidazole-2-sulfonic acid and other reactants (Mohammadi Ziarani, Badiei, Aslani, & Lashgari, 2015).
  • Fuel Cell Applications :

    • Direct Methanol Fuel Cells : Sulfonated polyimides with benzimidazole groups were synthesized using derivatives of 1-aminobenzimidazole-2-sulfonic acid, showing potential for fuel cell applications (Chen, Hu, Endo, Fang, Higa, & Okamoto, 2010).
  • Pharmaceutical Research :

    • Antituberculous Agents : Sulfanilamido-naphthoquinones, synthesized using 1-aminobenzimidazole-2-sulfonic acid, showed effectiveness against Mycobacterium tuberculosis (Osman, Abdalla, & Alaib, 1983).
  • Material Science :

    • Polybenzimidazole Membranes : These membranes, synthesized using 1-aminobenzimidazole-2-sulfonic acid derivatives, have been explored for various applications like vanadium redox flow batteries (Xia, Libin, Fang, Du, Zhang, Guo, & Yin, 2017).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 1-Aminobenzimidazole-2-sulfonic acid . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

1-aminobenzimidazole-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3S/c8-10-6-4-2-1-3-5(6)9-7(10)14(11,12)13/h1-4H,8H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFWWGSHWGUCEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369227
Record name 1-aminobenzimidazole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Aminobenzimidazole-2-sulfonic acid

CAS RN

120341-04-0
Record name 1-aminobenzimidazole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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